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Compound of Interest

Compound Name: PSB-1491

Cat. No.: B15617315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PSB-1491 with other established

monoamine oxidase-B (MAO-B) inhibitors, namely selegiline, rasagiline, and safinamide. The

information presented herein is curated to assist researchers and professionals in making

informed decisions for their drug discovery and development endeavors.

Introduction to MAO-B Inhibitors
Monoamine oxidase-B is a crucial enzyme in the catabolism of dopamine, a neurotransmitter

vital for motor control and various cognitive functions.[1] Inhibition of MAO-B increases the

synaptic availability of dopamine, a therapeutic strategy primarily employed in the management

of Parkinson's disease.[2] MAO-B inhibitors can be classified based on their mechanism of

action as either reversible or irreversible inhibitors.

Biochemical Potency and Selectivity
The efficacy and safety of a MAO-B inhibitor are largely determined by its potency (IC50 value)

and its selectivity for MAO-B over the MAO-A isoform. High selectivity is critical to mitigate the

risk of adverse effects, such as the "cheese effect" (a hypertensive crisis), which is associated

with MAO-A inhibition.[2]

PSB-1491 emerges as a highly potent and selective MAO-B inhibitor with a sub-nanomolar

IC50 value for human MAO-B and exceptional selectivity over MAO-A.[3][4] The following table
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summarizes the in vitro potency and selectivity of PSB-1491 in comparison to other widely

used MAO-B inhibitors.

Inhibitor
MAO-B IC50
(human)

MAO-A IC50
(human)

Selectivity
Index (MAO-A
IC50 / MAO-B
IC50)

Mechanism of
Action

PSB-1491 0.386 nM[3][4] >10,000 nM >25,000[3]
Reversible,

Competitive[5]

Selegiline ~14-51 nM[2] 23,000 nM[2] ~450[2] Irreversible[1][5]

Rasagiline 14 nM[5] 700 nM[5] ~50[5] Irreversible[1][5]

Safinamide 79 nM[5] 80,000 nM[5] ~1,000[5] Reversible[1][5]

Neuroprotective Effects
Beyond their symptomatic effects on dopamine levels, MAO-B inhibitors are recognized for

their potential neuroprotective properties.[6][7][8] The inhibition of MAO-B reduces the

production of reactive oxygen species (ROS) generated during dopamine metabolism, thereby

mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative

diseases.[1]

While direct comparative quantitative data on neuroprotection is multifaceted and depends on

the experimental model, the neuroprotective potential of these inhibitors is a significant area of

ongoing research. Selegiline and rasagiline have been shown to protect neurons from toxins

like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and reduce oxidative stress.[8]

Safinamide, in addition to MAO-B inhibition, also modulates glutamate release, which may

contribute to its neuroprotective profile.[1][9] Preclinical studies indicate that PSB-1491 also

provides neuroprotective effects by reducing oxidative stress.[5]

Signaling Pathway of MAO-B Inhibition
The primary signaling pathway influenced by MAO-B inhibitors involves the modulation of

dopamine metabolism. By blocking MAO-B, these inhibitors prevent the breakdown of

dopamine, leading to its accumulation in the synapse and enhanced dopaminergic signaling.
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This action helps to alleviate the motor symptoms associated with dopamine deficiency in

conditions like Parkinson's disease. The reduction in dopamine catabolism also leads to

decreased production of harmful byproducts, contributing to the neuroprotective effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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